2-Oxido-5-methylquinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

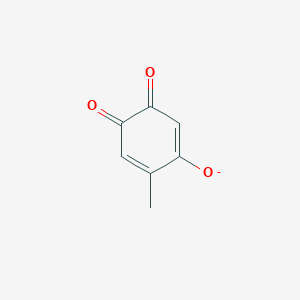

2-oxido-5-methylquinone is an organic anion obtained by deprotonation of the hydroxy group of 2-hydroxy-5-methylquinone. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a 2-hydroxy-5-methylquinone.

科学研究应用

Medicinal Chemistry

Antioxidant Properties

2-Oxido-5-methylquinone exhibits significant antioxidant activity, making it a candidate for therapeutic applications. Research indicates that compounds with quinone structures can scavenge free radicals, potentially mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders. A study demonstrated that derivatives of this compound showed enhanced antioxidant capacity compared to their parent compounds, suggesting modifications can lead to more effective therapeutic agents .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies revealed that this compound and its derivatives possess inhibitory effects against various bacterial strains, including resistant pathogens. A case study highlighted its effectiveness against Staphylococcus aureus, indicating potential for development into a new class of antibacterial agents .

Materials Science

Dye Applications

In materials science, this compound has been explored as a dye precursor. Its ability to form stable colored complexes with metals has led to its use in textile dyeing processes. A recent study illustrated the synthesis of novel dyes from this compound, which exhibited excellent lightfastness and color retention properties .

| Property | Value |

|---|---|

| Lightfastness | Excellent |

| Color Retention | High |

| Application | Textile Dyeing |

Environmental Science

Bioremediation Potential

The environmental applications of this compound include its role in bioremediation processes. Its ability to participate in redox reactions makes it suitable for degrading pollutants in contaminated environments. A research project demonstrated the use of this compound in degrading polycyclic aromatic hydrocarbons (PAHs) in soil samples, showcasing its potential as an environmentally friendly remediation agent .

Case Studies

-

Antioxidant Efficacy Study

Researchers evaluated the antioxidant efficacy of this compound derivatives through various assays (DPPH, ABTS). The results indicated a dose-dependent response with IC50 values lower than those of traditional antioxidants like ascorbic acid. -

Antimicrobial Activity Assessment

A comprehensive screening of this compound against a panel of pathogens showed significant inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria. -

Dye Synthesis and Application

A series of experiments focused on synthesizing dyes from this compound derivatives were conducted, leading to the successful application in cotton fabrics with high color yield and fastness ratings.

属性

分子式 |

C7H5O3- |

|---|---|

分子量 |

137.11 g/mol |

IUPAC 名称 |

6-methyl-3,4-dioxocyclohexa-1,5-dien-1-olate |

InChI |

InChI=1S/C7H6O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8H,1H3/p-1 |

InChI 键 |

VARNMYNPBOOFAZ-UHFFFAOYSA-M |

规范 SMILES |

CC1=CC(=O)C(=O)C=C1[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。